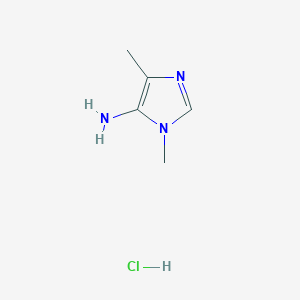

5-Amino-1,4-dimethylimidazole Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1,4-dimethylimidazole Hydrochloride is a chemical compound with the molecular formula C5H10ClN3 and a molecular weight of 147.61 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a catalyst . Another approach is the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free microwave-assisted synthesis or multicomponent reactions under solvent-free conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1,4-dimethylimidazole Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Applications De Recherche Scientifique

5-Amino-1,4-dimethylimidazole Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-Amino-1,4-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Amino-1,4-dimethylimidazole Hydrochloride include:

- 1,4-Dimethylimidazole

- 5-Methylimidazole

- 2-Aminoimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other imidazole derivatives may not be as effective .

Activité Biologique

5-Amino-1,4-dimethylimidazole hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to act as a ligand . It binds to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of enzymatic processes, which is critical in numerous physiological pathways.

Biological Applications

This compound has been explored for several applications:

- Enzyme Mechanisms : It is employed in studies that elucidate enzyme mechanisms and protein interactions.

- Therapeutic Potential : Investigations are ongoing regarding its potential as a therapeutic agent and as a precursor in drug synthesis.

- Industrial Uses : The compound is utilized in the production of specialty chemicals and materials.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazole derivatives. For instance, imidazolylpyrrolone-based small molecules have shown promising anticancer activity against renal cell carcinoma cell lines. Compounds derived from 5-amino-4-cyanoformimidoyl imidazoles exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

Antibacterial Properties

Another area of research focuses on the antibacterial properties of imidazole derivatives. Compounds similar to this compound have demonstrated effectiveness against multidrug-resistant Gram-positive bacteria. The mechanism involves disruption of bacterial membranes without selecting for resistance, highlighting a novel approach to combating antibiotic resistance .

Study on Anticancer Activity

A study investigated the anticancer effects of several imidazole derivatives on renal cell carcinoma. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM. The most promising compounds achieved IC50 values that suggested a strong selectivity index compared to non-neoplastic cells .

Study on Antibacterial Activity

In another study focusing on antibacterial effects, compounds were tested against clinical isolates of resistant bacteria. The results showed that some imidazole derivatives had minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against resistant strains, illustrating their potential as effective antibacterial agents .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3,5-dimethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHPIMOKWJNPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427475-33-9 |

Source

|

| Record name | 1H-Imidazol-5-amine, 1,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.